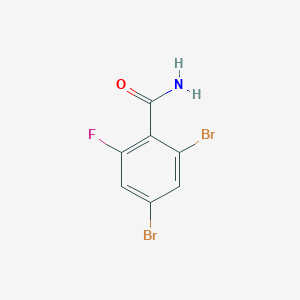

2,4-Dibromo-6-fluorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOOEWMHYXUNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Strategic Building Block in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties of 2,4-Dibromo-6-fluorobenzamide

This compound is a polyhalogenated aromatic compound that serves as a valuable intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the benzene ring, creates a distinct electronic landscape that imparts specific reactivity and properties. The presence of multiple halogen atoms offers regioselective handles for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions. The benzamide moiety provides hydrogen bonding capabilities and a site for further chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, tailored for professionals in research and drug development.

Section 1: Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in experimental work. These properties dictate the conditions required for storage, handling, and reaction setup.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 904285-17-2

-

Molecular Formula: C₇H₄Br₂FNO

-

Synonyms: Benzamide, 2,4-dibromo-6-fluoro-

Physicochemical Data

The properties listed below are crucial for predicting the compound's behavior in various solvents and thermal conditions. Note that several of these values are computationally predicted, as is common for specialized research chemicals where extensive physical characterization may not be publicly available.

| Property | Value | Source |

| Molecular Weight | 296.92 g/mol | |

| Density | 2.051 ± 0.06 g/cm³ (Predicted) | |

| Boiling Point | 269.7 ± 40.0 °C (Predicted) | |

| pKa | 14.34 ± 0.50 (Predicted) | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Section 2: Molecular Structure and Spectroscopic Profile

Understanding the molecular structure is key to predicting reactivity. The electronic effects of the substituents create a unique chemical environment, which can be elucidated through various spectroscopic techniques.

Electronic and Structural Influences

The chemical behavior of this compound is governed by the interplay of its functional groups. The bromine and fluorine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). The amide group, conversely, can donate electron density into the ring through resonance (+M). This push-pull dynamic makes the aromatic ring generally electron-poor, influencing its reactivity in substitution reactions.

Caption: Electronic effects on the this compound ring.

Expected Spectroscopic Signatures

While specific spectra for this exact compound are not widely published, its structure allows for the prediction of key spectroscopic features based on well-established principles.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region would likely show two distinct signals, each corresponding to a single proton on the ring. These would appear as complex multiplets due to coupling with each other and with the fluorine atom. The amide protons (-NH₂) would typically

An In-depth Technical Guide to 2,4-Dibromo-6-fluorobenzamide (CAS: 904285-17-2): Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,4-Dibromo-6-fluorobenzamide (CAS No. 904285-17-2), a polyhalogenated aromatic compound of significant interest to the medicinal chemistry and drug development communities. We delve into its fundamental physicochemical properties, provide detailed and validated protocols for its synthesis and purification, and explore its strategic application as a versatile scaffold in contemporary drug discovery paradigms, most notably in the design of Proteolysis-Targeting Chimeras (PROTACs). This document is intended to serve as a practical resource for researchers, enabling them to leverage the unique chemical attributes of this building block for the development of novel therapeutics.

Introduction: The Strategic Value of Polyhalogenated Benzamides

Halogenated benzamides have long been a cornerstone in drug discovery, offering a powerful tool for modulating the physicochemical and pharmacokinetic profiles of therapeutic candidates.[1] The strategic introduction of halogen atoms—particularly fluorine and bromine—can enhance metabolic stability, improve membrane permeability, and introduce key binding interactions with protein targets.[1][2] this compound emerges as a particularly valuable building block due to its trifunctionalized nature. The presence of two chemically distinct bromine atoms at the C2 and C4 positions offers opportunities for sequential and regioselective functionalization via transition metal-catalyzed cross-coupling reactions.[1] This, combined with the modulating effect of the ortho-fluorine atom and the hydrogen-bonding capabilities of the primary amide, makes it a highly adaptable scaffold for combinatorial library synthesis and fragment-based drug design.

Physicochemical Properties and Structural Analysis

The utility of this compound in a research setting is dictated by its core chemical and physical properties. A summary of its key identifiers and predicted properties is presented below.

| Property | Value | Source |

| CAS Number | 904285-17-2 | [3][4][5] |

| Molecular Formula | C₇H₄Br₂FNO | [3][4] |

| Molecular Weight | 296.92 g/mol | [3][4] |

| Boiling Point | 269.7 ± 40.0 °C (Predicted) | [3][4] |

| Density | 2.051 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 14.34 ± 0.50 (Predicted) | [4] |

Structural Insights: The electronic landscape of the molecule is dominated by the strong inductive (-I) and moderate mesomeric (+M) effects of the three halogen substituents. The fluorine atom at C6, coupled with the bromine atoms at C2 and C4, renders the aromatic ring significantly electron-deficient. This electronic nature is critical, as it influences the reactivity of the C-Br bonds in cross-coupling reactions and modulates the acidity of the amide N-H protons, which are crucial for forming hydrogen-bond interactions with biological targets.

Synthesis and Purification

The reliable synthesis and rigorous purification of this compound are paramount for its successful application in drug discovery workflows, where purity directly impacts biological data integrity.

Synthetic Pathway: Amidation of 2,4-Dibromo-6-fluorobenzoic Acid

The most direct and widely adopted method for synthesizing benzamides is the condensation of a carboxylic acid with an amine source.[6][7] In this case, the synthesis proceeds via the activation of the parent carboxylic acid, 2,4-Dibromo-6-fluorobenzoic acid, followed by reaction with ammonia. A common and effective activating agent is thionyl chloride (SOCl₂), which converts the carboxylic acid into a highly reactive acyl chloride intermediate in situ.[8]

Sources

- 1. Buy 2,4-Dibromo-6-fluoro-N-methoxybenzamide [smolecule.com]

- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BenzaMide, 2,4-dibroMo-6-fluoro- | 904285-17-2 [amp.chemicalbook.com]

- 4. BenzaMide, 2,4-dibroMo-6-fluoro- | 904285-17-2 [chemicalbook.com]

- 5. BenzaMide, 2,4-dibroMo-6-fluoro- | 904285-17-2 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

2,4-Dibromo-6-fluorobenzamide molecular weight

An In-Depth Technical Guide to 2,4-Dibromo-6-fluorobenzamide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental physicochemical properties, including its molecular weight, and explore detailed synthetic methodologies, robust analytical and quality control procedures, and its emerging applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry, offering both theoretical insights and practical guidance.

Introduction: The Strategic Importance of Halogenated Benzamides

Halogenated benzamides are a well-established class of compounds in drug discovery, prized for their ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly enhance metabolic stability, binding affinity, and cell permeability. This compound, in particular, presents a unique scaffold with multiple points for chemical modification, making it a versatile building block for the synthesis of complex molecular architectures. Its distinct substitution pattern offers the potential for developing novel therapeutics with improved efficacy and safety profiles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 296.93 g/mol | [1] |

| Molecular Formula | C₇H₄Br₂FNO | [1][2][3] |

| CAS Number | 904285-17-2 | [1][2] |

| Predicted Boiling Point | 269.7 ± 40.0 °C | [3] |

| Predicted Density | 2.051 ± 0.06 g/cm³ | [3] |

| Appearance | Typically a solid | N/A |

Molecular Structure

The molecular structure of this compound is characterized by a benzene ring substituted with two bromine atoms at positions 2 and 4, a fluorine atom at position 6, and a carboxamide group at position 1. This arrangement of electron-withdrawing groups significantly influences the electronic properties of the aromatic ring.

Caption: Molecular Structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound typically involves the regioselective bromination of a fluorobenzamide precursor. The following is a representative laboratory-scale protocol.

Materials and Reagents:

-

4-Fluorobenzamide

-

N-Bromosuccinimide (NBS)

-

Sulfuric Acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Sodium Sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Experimental Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzamide (1 equivalent) in dichloromethane.

-

Addition of Reagents: Carefully add concentrated sulfuric acid (catalytic amount) to the solution. While stirring vigorously, add N-Bromosuccinimide (2.2 equivalents) portion-wise to the reaction mixture. The addition of NBS should be controlled to manage any exothermic reaction.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 40°C for DCM). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is critical for its use in further research and development. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is typically effective. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound, providing an orthogonal method for identity confirmation.[4][5]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and confirmation. The chemical shifts and coupling constants of the aromatic protons and carbons will be characteristic of the substitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretches of the amide group and the C-Br and C-F stretches.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of biologically active molecules.

Medicinal Chemistry Building Block

The two bromine atoms on the aromatic ring serve as versatile handles for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound. The fluorine atom can enhance binding affinity and metabolic stability.

Potential in Targeted Protein Degradation

The benzamide moiety is a known structural motif in ligands for various E3 ligases, such as Cereblon (CRBN).[6] This suggests that derivatives of this compound could be explored as novel CRBN binders for the development of Proteolysis-Targeting Chimeras (PROTACs).[6] PROTACs are bifunctional molecules that induce the degradation of specific target proteins and represent a promising new therapeutic modality.

Inverse Drug Discovery

Halogenated compounds are also being explored in the context of "inverse drug discovery," where small molecules with latent electrophilicity are used to identify novel protein targets.[7][8] The electronic properties of this compound could make its derivatives suitable candidates for such screening approaches.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9][11]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[9]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[9]

In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9][10]

Conclusion

This compound is a strategically important molecule with a high potential for application in drug discovery and organic synthesis. Its well-defined physicochemical properties, coupled with its synthetic tractability, make it an attractive starting material for the development of novel therapeutics. This guide has provided a comprehensive overview of its key characteristics, synthesis, analysis, and applications, with the aim of empowering researchers to effectively utilize this compound in their scientific endeavors.

References

- Smolecule. (n.d.). Buy 2,4-Dibromo-6-fluoro-N-methoxybenzamide.

- Matrix Scientific. (n.d.). This compound | 904285-17-2.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:904285-17-2.

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - BenzaMide, 2,4-dibroMo-6-fluoro-.

- ChemicalBook. (n.d.). BenzaMide, 2,4-dibroMo-6-fluoro- | 904285-17-2.

- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.

- Synquest Labs. (n.d.). 2,4-Dibromo-6-fluorophenol.

- ATSDR. (n.d.). 6. ANALYTICAL METHODS.

-

Royal Society of Chemistry. (n.d.). . Retrieved from

- Sharpless, K. B., et al. (2020). Using sulfuramidimidoyl fluorides that undergo sulfur(VI) fluoride exchange for inverse drug discovery. Nature Chemistry.

- Ito, T., et al. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). Using sulfuramidimidoyl fluorides that undergo sulfur(VI) fluoride exchange for inverse drug discovery | Request PDF.

Sources

- 1. 904285-17-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound - CAS:904285-17-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. BenzaMide, 2,4-dibroMo-6-fluoro- | 904285-17-2 [amp.chemicalbook.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using sulfuramidimidoyl fluorides that undergo sulfur(VI) fluoride exchange for inverse drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-6-fluorobenzamide

Abstract: This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 2,4-Dibromo-6-fluorobenzamide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 2-fluoroaniline, and proceeds through a six-step sequence involving protection, regioselective bromination, deprotection, Sandmeyer reaction, hydrolysis, and final amidation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and characterization data to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a polyhalogenated aromatic compound of significant interest in the synthesis of novel pharmaceutical agents. The specific arrangement of the bromine and fluorine substituents on the benzamide scaffold allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide details a strategic and efficient synthesis pathway, designed to provide a reliable and scalable method for obtaining this key intermediate.

The chosen synthetic route begins with the protection of the highly activating amino group of 2-fluoroaniline, which facilitates a controlled and regioselective introduction of two bromine atoms. Subsequent deprotection and a Sandmeyer reaction—a cornerstone of aromatic chemistry—are employed to install the nitrile functionality, which is then hydrolyzed to the corresponding carboxylic acid. The final amidation is achieved through the formation of a highly reactive acyl chloride intermediate, ensuring an efficient conversion to the desired this compound.

This guide emphasizes the rationale behind the selection of reagents and reaction conditions at each stage, providing a thorough understanding of the underlying chemical principles.

Overall Synthesis Workflow

Caption: Overall six-step synthesis pathway for this compound.

Detailed Synthesis Pathway and Experimental Protocols

PART 1: Synthesis of 2,4-Dibromo-6-fluoroaniline

Step 1: Acetylation of 2-Fluoroaniline to N-(2-fluorophenyl)acetamide

-

Rationale: The amino group of 2-fluoroaniline is a strong activating group in electrophilic aromatic substitution, which can lead to over-bromination and a mixture of products. Acetylation protects the amino group as an acetamido group, which is still activating and ortho-, para-directing but less so than a free amino group, allowing for more controlled bromination.[1][2]

-

Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-fluoroaniline (10.0 g, 90.0 mmol).

-

Add 50 mL of water and 5 mL of concentrated hydrochloric acid. Stir until the aniline salt dissolves.

-

In a separate beaker, dissolve sodium acetate (11.1 g, 135 mmol) in 40 mL of water.

-

To the stirred aniline hydrochloride solution, add acetic anhydride (10.2 mL, 108 mmol) in one portion.

-

Immediately add the sodium acetate solution to the reaction mixture.

-

Stir vigorously for 15 minutes. A white precipitate of N-(2-fluorophenyl)acetamide will form.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold water, and air dry.

-

The crude product can be used in the next step without further purification. Expected yield: >90%.

-

Step 2: Dibromination of N-(2-fluorophenyl)acetamide

-

Rationale: The acetamido group directs the incoming electrophile (bromine) to the ortho and para positions. As the para position is unsubstituted, it will be brominated first, followed by one of the ortho positions. The fluorine atom is a deactivating group but is also ortho-, para-directing. The combined directing effects lead to bromination at positions 4 and 6 (ortho and para to the acetamido group).

-

Experimental Protocol:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve N-(2-fluorophenyl)acetamide (13.8 g, 90.0 mmol) in 150 mL of glacial acetic acid.

-

Cool the solution to 10-15 °C in an ice-water bath.

-

From the dropping funnel, add a solution of bromine (10.3 mL, 200 mmol) in 30 mL of glacial acetic acid dropwise over 1 hour, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into 500 mL of ice-water with stirring.

-

A precipitate of N-(2,4-dibromo-6-fluorophenyl)acetamide will form.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the product in a vacuum oven.

-

Step 3: Hydrolysis of N-(2,4-dibromo-6-fluorophenyl)acetamide to 2,4-Dibromo-6-fluoroaniline

-

Rationale: The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the amino group, yielding the desired 2,4-dibromo-6-fluoroaniline.

-

Experimental Protocol:

-

In a 500 mL round-bottom flask, place the crude N-(2,4-dibromo-6-fluorophenyl)acetamide from the previous step.

-

Add 100 mL of ethanol and 100 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and then pour it into 400 mL of ice-water.

-

Neutralize the solution by slowly adding concentrated aqueous ammonia until the pH is approximately 8-9. A precipitate will form.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dibromo-6-fluoroaniline.

-

PART 2: Synthesis of 2,4-Dibromo-6-fluorobenzoic Acid

Step 4: Sandmeyer Reaction of 2,4-Dibromo-6-fluoroaniline to 2,4-Dibromo-6-fluorobenzonitrile

-

Rationale: The Sandmeyer reaction is a powerful method for converting an arylamine into a variety of other functional groups via a diazonium salt intermediate.[3][4] In this step, the aniline is converted to a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst to form the benzonitrile.[5]

-

Experimental Protocol:

-

In a 500 mL beaker, dissolve 2,4-dibromo-6-fluoroaniline (20.0 g, 74.4 mmol) in a mixture of 100 mL of water and 20 mL of concentrated hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (5.4 g, 78.1 mmol) in 20 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete to form the diazonium salt solution.

-

In a separate 1 L three-necked flask, prepare a solution of copper(I) cyanide (8.0 g, 89.3 mmol) and sodium cyanide (8.9 g, 181.6 mmol) in 100 mL of water. Warm the solution to 60 °C and then cool to room temperature.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will occur.

-

After the addition is complete, heat the mixture at 60 °C for 1 hour.

-

Cool the mixture to room temperature and extract with toluene (3 x 100 mL).

-

Wash the combined organic layers with 10% aqueous sodium hydroxide and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,4-dibromo-6-fluorobenzonitrile.

-

Step 5: Hydrolysis of 2,4-Dibromo-6-fluorobenzonitrile to 2,4-Dibromo-6-fluorobenzoic Acid

-

Rationale: The nitrile group is hydrolyzed under acidic conditions to the corresponding carboxylic acid.

-

Experimental Protocol:

-

To the crude 2,4-dibromo-6-fluorobenzonitrile from the previous step, add 100 mL of 70% aqueous sulfuric acid.

-

Heat the mixture to reflux (approximately 140-150 °C) for 3 hours.

-

Cool the reaction mixture and pour it onto 500 g of crushed ice.

-

The solid 2,4-dibromo-6-fluorobenzoic acid will precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

-

The product can be recrystallized from an ethanol-water mixture if further purification is needed.

-

PART 3: Synthesis of this compound

Step 6: Amidation of 2,4-Dibromo-6-fluorobenzoic Acid

-

Rationale: The carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride. This acyl chloride readily reacts with ammonia to form the final benzamide product.

-

Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2,4-dibromo-6-fluorobenzoic acid (10.0 g, 33.6 mmol) in 50 mL of toluene.

-

Add thionyl chloride (7.3 mL, 100.8 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Heat the mixture to reflux for 3 hours. The solid will dissolve as the reaction proceeds.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

-

Dissolve the resulting crude 2,4-dibromo-6-fluorobenzoyl chloride in 50 mL of anhydrous tetrahydrofuran (THF).

-

In a separate flask, cool 100 mL of concentrated aqueous ammonia to 0 °C in an ice bath.

-

Slowly add the THF solution of the acyl chloride to the cold ammonia solution with vigorous stirring.

-

A precipitate of this compound will form.

-

Stir the mixture for 1 hour at 0 °C.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Mechanistic Insights

Mechanism of the Sandmeyer Reaction

Caption: Mechanism of the Sandmeyer reaction for the conversion of an aniline to a benzonitrile.

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3] The key steps involve the initial formation of a diazonium salt from the arylamine and nitrous acid. This is followed by a single electron transfer from the copper(I) catalyst to the diazonium salt, which then fragments to release nitrogen gas and form an aryl radical. This radical is then captured by the copper(II) species, which transfers the cyanide ligand to the aryl radical to form the final product and regenerate the copper(I) catalyst.[5]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 2-Fluoroaniline | C₆H₆FN | 111.12 | Colorless to pale yellow liquid | 348-54-9 |

| N-(2-fluorophenyl)acetamide | C₈H₈FNO | 153.15 | White solid | 349-33-7 |

| 2,4-Dibromo-6-fluoroaniline | C₆H₄Br₂FN | 268.91 | Solid | 65896-11-9 |

| 2,4-Dibromo-6-fluorobenzonitrile | C₇H₂Br₂FN | 278.91 | Solid | 1393585-66-4 |

| 2,4-Dibromo-6-fluorobenzoic Acid | C₇H₃Br₂FO₂ | 297.90 | Off-white solid | 183065-69-2 |

| This compound | C₇H₄Br₂FNO | 296.92 | White to off-white solid | 904285-17-2 |

Table 2: Spectroscopic Data for Key Intermediates and Final Product

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| 2,4-Dibromo-6-fluorobenzoic Acid | ~7.8 (s, 1H), ~7.6 (s, 1H), ~13.5 (br s, 1H) | ~165 (C=O), ~158 (C-F), ~138 (C-Br), ~135 (CH), ~125 (CH), ~120 (C-Br), ~115 (C-COOH) | ~3000 (O-H), ~1700 (C=O), ~1250 (C-F) | 296, 298, 300 (M⁺) |

| This compound | ~7.9 (s, 1H), ~7.7 (s, 1H), ~7.5 (br s, 1H, NH), ~7.2 (br s, 1H, NH) | ~168 (C=O), ~157 (C-F), ~137 (C-Br), ~134 (CH), ~126 (CH), ~121 (C-Br), ~118 (C-CONH₂) | ~3400 & ~3200 (N-H), ~1660 (C=O), ~1240 (C-F) | 295, 297, 299 (M⁺) |

Note: The spectroscopic data presented are approximate values based on typical shifts for similar structures and should be confirmed by experimental analysis. Specific spectra can be found in chemical databases and supplier websites.[6]

Safety and Handling

This synthesis involves the use of hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes. Inhalation can be fatal. Handle with extreme caution in a fume hood.[3][7]

-

Acetic Acid: Corrosive and can cause skin and eye burns. The vapor is irritating to the respiratory system.

-

Thionyl Chloride: Highly corrosive and reacts violently with water to produce toxic gases (HCl and SO₂). Causes severe burns. Must be handled in a dry environment.

-

Sodium Nitrite: Toxic if swallowed and an oxidizing agent. Contact with combustible materials may cause fire.[8][9][10][11][12]

-

Hydrobromic Acid: A strong, corrosive acid. Causes severe skin and eye burns.

Always consult the Safety Data Sheet (SDS) for each chemical before use and have appropriate spill containment and emergency procedures in place.

Conclusion

The synthetic pathway detailed in this guide provides a logical and efficient method for the preparation of this compound from 2-fluoroaniline. By employing a strategic protection-functionalization-deprotection sequence, this multi-step synthesis allows for the controlled and regioselective introduction of the desired substituents. The protocols provided, along with the mechanistic and safety information, serve as a comprehensive resource for researchers in the field of medicinal and synthetic organic chemistry.

References

- Mann, F. G., & Saunders, B. C. (1978). Practical Organic Chemistry (4th ed.). Longman Inc.

- Fisher Scientific. (2012, May 9). Safety Data Sheet: Bromine, 1M solution in acetic acid.

- CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

- Wiley-VCH. (2007).

- Fisher Scientific. (2010, February 11).

- Wikipedia. Sandmeyer reaction.

- International Chemical Safety Cards. (n.d.). ICSC 1120 - SODIUM NITRITE.

- Sigma-Aldrich. (2025, November 6).

- Chem One. (n.d.).

- ChemicalBook. 2,4-DIBROMO-6-FLUOROBENZOIC ACID(183065-69-2) 1H NMR spectrum.

- Material Safety Data Sheet. (n.d.).

- CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.

- ChemicalBook. 2,4-DIBROMO-6-FLUOROBENZOIC ACID(183065-69-2) Spectrum.

- Organic Chemistry Portal. Sandmeyer Reaction.

- L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.

- The Royal Society of Chemistry.

- Journal of Chemical Education. (2020).

- BYJU'S. Sandmeyer Reaction Mechanism.

- PMC - NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Resonance. (2022, March).

- Organic Syntheses. 2,4,6-tribromobenzoic acid.

- The Royal Society of Chemistry.

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- Chemistry LibreTexts. (2021, August 16).

- WO2021156893A1 - Process for prepar

- YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.

- Balci, M. (2004). Basic 1H- and 13C-NMR Spectroscopy.

- BenchChem.

- PMC - NIH.

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- ResearchGate. (2014, April 15).

- BenchChem. Application Notes and Protocols: Oxidation of 2-Chloro-6-fluorobenzaldehyde to 2-Chloro-6-fluorobenzoic Acid.

- BenchChem. Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling.

- CN101550090B - Method for synthesizing bromoacetamide.

- PMC - NIH. (2024, February 21).

- PMC. 2,2-Dibromo-N-(4-fluorophenyl)acetamide.

- ResearchGate. (2020, June 22).

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. byjus.com [byjus.com]

- 6. 2,4-DIBROMO-6-FLUOROBENZOIC ACID(183065-69-2) 1H NMR spectrum [chemicalbook.com]

- 7. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 8. fishersci.com [fishersci.com]

- 9. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemtradelogistics.com [chemtradelogistics.com]

- 12. hillbrothers.com [hillbrothers.com]

A Technical Guide to the Spectroscopic Characterization of 2,4-Dibromo-6-fluorobenzamide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,4-Dibromo-6-fluorobenzamide (CAS No. 904285-17-2). Designed for researchers, scientists, and professionals in drug development, this document outlines the principles and expected outcomes for the structural elucidation of this compound using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section details the theoretical basis for the expected spectral features, explains the causality behind experimental choices, and provides detailed protocols for data acquisition. While experimental spectra for this specific molecule are not publicly available, this guide synthesizes data from analogous structures and foundational spectroscopic principles to present a robust predictive analysis.

Introduction: The Structural Significance of this compound

This compound is a polyhalogenated aromatic amide. The unique substitution pattern on the benzene ring—featuring two bromine atoms, a fluorine atom, and an amide group—creates a distinct electronic environment that influences its chemical reactivity and potential biological activity. Accurate structural confirmation is the bedrock of any chemical research or development program, ensuring the identity and purity of the compound under investigation. Spectroscopic methods offer a non-destructive and highly detailed approach to achieving this confirmation.

This guide is structured to provide both a theoretical and practical framework for analyzing this molecule. We will dissect the expected spectroscopic fingerprint of this compound, offering insights into how its constituent functional groups and their positions manifest in different analytical techniques.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to understand the molecular architecture. The interplay between the electron-withdrawing inductive effects of the halogen atoms and the resonance effects of the amide group dictates the electronic distribution and, consequently, the spectroscopic properties of the molecule.

2,4-Dibromo-6-fluorobenzamide NMR and mass spectrometry data

An In-depth Technical Guide to the Nuclear Magnetic Resonance and Mass Spectrometry of 2,4-Dibromo-6-fluorobenzamide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound (C₇H₄Br₂FNO), a halogenated aromatic compound of interest in synthetic and medicinal chemistry. Leveraging foundational principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), this document outlines the predicted spectral features and provides a robust framework for the empirical verification of the molecule's structure. Detailed protocols for data acquisition are included to ensure reproducibility. This guide is intended for researchers, chemists, and quality control professionals who require a deep understanding of the structural elucidation of complex halogenated molecules.

Introduction: The Structural Significance of this compound

Polyhalogenated benzamides are a class of compounds with significant utility as building blocks in the development of pharmaceuticals and agrochemicals.[1] The specific arrangement of substituents in this compound—two bromine atoms, a fluorine atom, and a primary amide group on a benzene ring—creates a unique electronic and steric environment. This substitution pattern governs the molecule's reactivity and its interactions in biological systems.

Accurate and unambiguous structural confirmation is paramount. NMR and MS are the cornerstone analytical techniques for this purpose, providing orthogonal and complementary data. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms through spin-spin coupling, while mass spectrometry provides the exact molecular weight and reveals structural motifs through characteristic fragmentation patterns.[2] This guide will deconstruct the predicted ¹H, ¹³C, ¹⁹F NMR, and MS data for this specific molecule.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity. For this compound, ¹H, ¹⁹F, and ¹³C NMR are all highly informative.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the two amide protons.

-

Amide Protons (-CONH₂): These protons typically appear as two broad singlets in the range of 7.5-8.5 ppm. Their chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and restricted rotation around the C-N bond.

-

Aromatic Protons (Ar-H):

-

H-5: This proton is ortho to a bromine atom and meta to the other bromine and the fluorine atom. It is expected to be the most downfield of the aromatic signals. Crucially, it will exhibit coupling to the adjacent fluorine atom (³JHF, typically 5-8 Hz) and a smaller long-range coupling to H-3 (⁴JHH, typically 2-3 Hz). This would result in a doublet of doublets.

-

H-3: This proton is ortho to a bromine atom and meta to the amide and the other bromine. It will show long-range coupling to H-5 (⁴JHH) and the fluorine atom (⁴JHF, typically 2-4 Hz), also appearing as a doublet of doublets.

-

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| -NH₂ | ~8.2 | br s | - | Exchangeable protons, deshielded by carbonyl. |

| -NH₂' | ~7.8 | br s | - | Exchangeable protons, potentially non-equivalent. |

| H-5 | 7.9 - 8.1 | dd | ³JHF ≈ 7 Hz, ⁴JHH ≈ 2.5 Hz | Deshielded by ortho-F and para-Br. |

| H-3 | 7.7 - 7.9 | dd | ⁴JHH ≈ 2.5 Hz, ⁴JHF ≈ 3 Hz | Deshielded by ortho-Br. |

Fluorine (¹⁹F) NMR Spectroscopy

With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds.[3]

-

Fluorine Signal (F-6): A single fluorine environment is present. The signal for F-6 is anticipated to appear in the typical range for aryl fluorides (-100 to -140 ppm relative to CFCl₃).[4] The signal will be split into a doublet of doublets due to coupling with the ortho proton H-5 (³JHF) and the meta proton H-3 (⁴JHF). This coupling pattern provides direct evidence for the relative positions of the fluorine and hydrogen atoms on the aromatic ring.

Table 2: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

| Fluorine | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|

| F-6 | -105 to -115 | dd | ³JHF ≈ 7 Hz, ⁴JHF ≈ 3 Hz | Typical range for a fluorine atom ortho to an amide group and a bromine atom.[5] |

Carbon (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to each carbon atom in the unique electronic environment. The signals will be influenced by the electronegativity of the halogen substituents and will exhibit C-F coupling.

-

Carbonyl Carbon (-C=O): Expected in the range of 165-170 ppm.

-

Aromatic Carbons:

-

C-F (C-6): This carbon will appear at a high chemical shift (downfield) due to the direct attachment of the highly electronegative fluorine atom. It will also exhibit a very large one-bond coupling constant (¹JCF, typically 240-260 Hz).

-

C-Br (C-2, C-4): Carbons attached to bromine are typically found in the 110-125 ppm range.

-

C-H (C-3, C-5): These signals will be identifiable by their splitting due to C-F coupling (²JCF for C-5, ³JCF for C-3).

-

C-CONH₂ (C-1): This quaternary carbon will also show coupling to the fluorine atom (³JCF).

-

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (JCF, Hz) | Rationale |

|---|---|---|---|---|

| C=O | ~166 | s | - | Standard chemical shift for a benzamide carbonyl. |

| C-6 | ~160 | d | ¹J ≈ 250 | Direct attachment to F causes significant deshielding and large coupling. |

| C-1 | ~135 | d | ³J ≈ 3 | Quaternary carbon adjacent to the amide group. |

| C-5 | ~133 | d | ²J ≈ 15-20 | C-H carbon ortho to fluorine. |

| C-3 | ~130 | d | ⁴J ≈ 2 | C-H carbon para to fluorine. |

| C-4 | ~120 | d | ³J ≈ 4 | C-Br carbon meta to fluorine. |

| C-2 | ~115 | d | ²J ≈ 20-25 | C-Br carbon ortho to fluorine. |

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial structural information from the fragmentation pattern of the molecule.

The Molecular Ion Peak ([M]⁺˙)

The most critical feature in the mass spectrum is the molecular ion peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern is expected. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of two units.

-

Isotopic Pattern: A molecule with two bromine atoms will exhibit three peaks for the molecular ion:

-

[M]⁺˙: Contains two ⁷⁹Br atoms.

-

[M+2]⁺˙: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺˙: Contains two ⁸¹Br atoms.

-

-

Relative Intensity: The relative intensity of these peaks will be approximately 1:2:1.

-

Monoisotopic Mass: The calculated monoisotopic mass for C₇H₄⁷⁹Br₂FNO is 294.874 Da . The mass spectrum should show a cluster of peaks centered around m/z 295, 297, and 299. The presence of this distinct pattern is definitive proof of a dibrominated compound.

Key Fragmentation Pathways

The molecular ion is a radical cation that can undergo fragmentation to produce more stable daughter ions.[6] The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.

Caption: Predicted major fragmentation pathways for this compound.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z (⁷⁹Br) | Ion Structure | Neutral Loss | Rationale |

|---|---|---|---|

| 295/297/299 | [C₇H₄Br₂FNO]⁺˙ | - | Molecular Ion ([M]⁺˙) |

| 279/281/283 | [C₇H₃Br₂FO]⁺ | ·NH₂ | Alpha-cleavage loss of the amino radical, forming a stable acylium ion.[7] |

| 251/253/255 | [C₆H₃Br₂F]⁺ | CO (from F1) | Loss of carbon monoxide from the acylium ion is a common pathway for benzoyl derivatives.[8] |

| 216/218 | [C₇H₄BrFNO]⁺ | ·Br | Cleavage of a C-Br bond, one of the weaker bonds in the molecule. |

| 188/190 | [C₆H₄BrFN]⁺˙ | CO (from M) | Direct loss of carbon monoxide from the molecular ion is also possible. |

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

NMR Data Acquisition Protocol

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to allow for the observation of the exchangeable amide protons.

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set spectral width to ~16 ppm.

-

Use a 30° pulse angle with a relaxation delay (d1) of 2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹⁹F NMR:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Reference the spectrum using an external or internal standard (e.g., CFCl₃ at 0 ppm).[5]

-

Set spectral width to ~200 ppm.

-

Acquire at least 64 scans.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

-

Set spectral width to ~250 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise for quaternary carbons.

-

-

Data Processing: Apply an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C/¹⁹F) before Fourier transformation. Phase and baseline correct all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Mass Spectrometry Data Acquisition Protocol

-

Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a Gas Chromatography-Mass Spectrometry (GC-MS) or a direct insertion probe system.

-

Ionization Method: Electron Ionization (EI) at 70 eV. This standard energy level promotes reproducible fragmentation and allows for library matching.[2]

-

Sample Introduction (GC-MS):

-

Dissolve the sample in a volatile solvent (e.g., ethyl acetate or dichloromethane).

-

Inject 1 µL into the GC.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program, for example: hold at 100 °C for 1 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

-

-

Mass Analyzer: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion cluster based on its characteristic 1:2:1 isotopic pattern for a dibromo compound. Propose fragment structures for major peaks by calculating mass differences from the parent ion.

Conclusion

The structural elucidation of this compound is readily achievable through a combined NMR and MS approach. The predicted ¹H and ¹⁹F NMR spectra offer definitive proof of the substituent arrangement on the aromatic ring through characteristic chemical shifts and H-F coupling patterns. The ¹³C NMR spectrum, with its large ¹JCF coupling, confirms the position of the fluorine atom. Finally, high-resolution mass spectrometry provides an unambiguous molecular formula and the characteristic 1:2:1 isotopic cluster for the molecular ion, which is the hallmark of a dibrominated species. The predictable fragmentation pathways further corroborate the proposed structure. The methodologies and spectral interpretations presented in this guide provide a robust blueprint for the analysis and quality control of this and structurally related compounds.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from rsc.org.[9]

-

Kuznetsov, V. D., et al. (2003). Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. Russian Physics Journal, 46(5), 488–492.[10]

-

Smolecule. (n.d.). Buy 2,4-Dibromo-6-fluoro-N-methoxybenzamide. Retrieved from smolecule.com.[1]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from chem.libretexts.org.[7]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from chem.wisc.edu.[5]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from u-ott.ca.[3]

-

MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment. Molecules, 27(3), 993.[11]

-

Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Retrieved from organofluorine.alfa-chemistry.com.[4]

-

Yeh, C., et al. (2020). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Chemical Science, 11(23), 5964–5974.[12]

-

ChemicalBook. (n.d.). 2,4-Dibromo-1-fluorobenzene(1435-53-6) 13C NMR spectrum. Retrieved from chemicalbook.com.[13]

-

ChemicalBook. (n.d.). 2-Fluorobenzamide(445-28-3) 1H NMR. Retrieved from chemicalbook.com.[14]

-

Clark, J. (2022). Mass Spectra - Fragmentation Patterns. Retrieved from chemguide.co.uk.[2]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from chem.libretexts.org.[6]

-

Ioffe, D., et al. (2022). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. Molecules, 27(18), 6124.[15]

-

Van Bramer, S. (2022). 6.2: Fragmentation. Retrieved from chem.libretexts.org.[8]

Sources

- 1. Buy 2,4-Dibromo-6-fluoro-N-methoxybenzamide [smolecule.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. colorado.edu [colorado.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,4-Dibromo-1-fluorobenzene(1435-53-6) 13C NMR spectrum [chemicalbook.com]

- 14. 2-Fluorobenzamide(445-28-3) 1H NMR spectrum [chemicalbook.com]

- 15. Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,4-Dibromo-6-fluorobenzamide in Common Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is the compound's solubility. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability, efficacy, and overall developability.[1][2] Poor solubility can lead to unpredictable in vitro results, hinder formulation development, and ultimately cause the failure of an otherwise promising therapeutic agent.[1][2] This guide provides a comprehensive technical overview of the solubility of 2,4-Dibromo-6-fluorobenzamide, a halogenated aromatic amide of interest in medicinal chemistry, in a range of common organic solvents. We will delve into the theoretical underpinnings of its solubility, provide a robust experimental protocol for its determination, and analyze the molecular-level interactions that govern its behavior in different solvent environments.

Molecular Profile of this compound

To understand the solubility of this compound, we must first examine its molecular structure and inherent chemical properties.

The structure is characterized by a benzene ring substituted with two bromine atoms, a fluorine atom, and a primary amide group (-CONH₂). This combination of functional groups imparts a significant degree of polarity to the molecule. The amide group is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen's lone pair).[6][7] The electronegative halogen atoms (Br and F) contribute to the molecule's overall dipole moment and can participate in weaker halogen bonding interactions.[8][9][10] A calculated dipole moment of 3.85 Debye for a similar N-methoxy derivative highlights the pronounced polarity of this class of molecules.[11]

Predicted Solubility Profile

Based on the "like dissolves like" principle, which states that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents, we can predict the qualitative solubility of this compound.[12][13][14][15][16] The presence of the polar amide group and multiple halogens suggests that it will exhibit favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the amide group.[17] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | High polarity and ability to accept hydrogen bonds.[18] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | Moderate polarity; can act as hydrogen bond acceptors. |

| Ketones | Acetone | Moderate | Polar aprotic solvent, good hydrogen bond acceptor. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | Similar halogen functionalities may offer favorable interactions. |

| Non-Polar | Hexane, Toluene | Low | Significant mismatch in polarity.[15][16] |

| Aqueous | Water | Low | Despite its polarity, the large, hydrophobic aromatic ring and heavy bromine atoms likely limit aqueous solubility.[14] |

Experimental Determination of Solubility: The Shake-Flask Method

To move from prediction to empirical data, a reliable experimental method is required. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its accuracy and reliability.[19] It involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

-

Preparation: Add an excess amount of crystalline this compound to a series of glass vials, each containing a precisely measured volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.[19]

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours, which should be confirmed by taking measurements at different time points (e.g., 24h and 48h) to see if the concentration has plateaued.[1][20]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the undissolved solid settle. For more rapid and complete separation, centrifuge the vials at the same temperature.[1][20]

-

Sample Collection: Carefully extract a clear aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) can also be used.[1]

-

Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[1][21]

-

Calculation: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.[21]

Workflow Diagram

Caption: Shake-Flask method for solubility determination.

Scientific Analysis of Solvent-Solute Interactions

The solubility of this compound is dictated by a complex interplay of intermolecular forces between the solute and the solvent molecules.[22]

The Power of Hydrogen Bonding

The primary driver for high solubility will be the ability of the solvent to form strong hydrogen bonds with the amide group of the benzamide.[6][17]

-

In Polar Protic Solvents (e.g., Methanol): These solvents are excellent hydrogen bond donors and acceptors. The solvent's hydroxyl group can donate a hydrogen bond to the carbonyl oxygen of the amide and accept a hydrogen bond from the amide's N-H groups. This strong, specific interaction effectively solvates the molecule, overcoming the crystal lattice energy and leading to high solubility.[17][22]

-

In Polar Aprotic Solvents (e.g., DMSO): Solvents like DMSO are strong hydrogen bond acceptors but cannot donate hydrogen bonds. They can interact favorably with the N-H groups of the amide. While not as comprehensive as the interactions with protic solvents, this is still a significant stabilizing interaction that promotes solubility.

Polarity and Dipole-Dipole Interactions

The benzamide's significant polarity means that dipole-dipole interactions will also play a crucial role.[15] Solvents with high dielectric constants can effectively shield the partial charges on the solute molecule, facilitating its dissolution.[15] This explains why polar solvents, in general, are more effective than non-polar ones like hexane, where only weak London dispersion forces can be established.[15]

The Role of Halogen Atoms

The bromine and fluorine atoms contribute to the molecule's polarity and can participate in halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (like the oxygen or nitrogen on another molecule or solvent).[10] While weaker than hydrogen bonds, these interactions can influence crystal packing and solvation.[8][9] In solvents like dichloromethane, interactions between the C-Cl and the C-Br/C-F dipoles can contribute to solubility.

Diagram of Molecular Interactions

Caption: Key solvent-solute interactions.

Conclusion: A Framework for Understanding and Application

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Enamine.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.Dissolution Technologies.

- Solubility Testing – Shake Flask Method.BioAssay Systems.

- Experiment: Solubility of Organic & Inorganic Compounds.Williamson College of the Trades.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.University of Technology.

- 2,4-Dibromo-6-fluoro-N-methoxybenzamide.Smolecule.

- Solubility of organic compounds (video).Khan Academy.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.University of Colorado Boulder.

- Amides: Structure, Properties, and Reactions.Solubility of Things.

- Benzamide, 2,4-dibromo-6-fluoro-.ChemicalBook.

- This compound.Sunway Pharm Ltd.

- Hydrogen bonding vs. halogen bonding: the solvent decides. (2017). PubMed Central.

- How Does Solvent Polarity Impact Compound Solubility? (2025). YouTube.

- 2,4-Dibromo-6-fluorobenzaldehyde.PubChem.

- Hydrogen bonding vs. halogen bonding: the solvent decides.RSC Publishing.

- Solubility of Amides. (2020). Chemistry Stack Exchange.

- How does molecular polarity affect the solubility of a solute in a solvent? (2021). Quora.

- The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025). Journal of Medical and Health Sciences.

- Dependence of solute solubility parameters on solvent polarity.PubMed.

- Chemical Properties of 2,4-Dibromo-1-fluorobenzene (CAS 1435-53-6).Cheméo.

- How Do Hydrogen Bonds Influence Solubility? - Chemistry For Everyone. (2025). YouTube.

- Hydrogen bond enhanced halogen bonds: A synergistic interaction in chemistry and biochemistry. (2020). PubMed Central.

- Benzamide, 2,4-dibromo-6-fluoro-.ChemicalBook.

- Solubility issues of 6,6-Dibromoindigo in organic solvents.Benchchem.

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. BenzaMide, 2,4-dibroMo-6-fluoro- | 904285-17-2 [amp.chemicalbook.com]

- 4. BenzaMide, 2,4-dibroMo-6-fluoro- | 904285-17-2 [amp.chemicalbook.com]

- 5. This compound - CAS:904285-17-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Hydrogen bonding vs. halogen bonding: the solvent decides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrogen bonding vs. halogen bonding: the solvent decides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Hydrogen bond enhanced halogen bonds: A synergistic interaction in chemistry and biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 2,4-Dibromo-6-fluoro-N-methoxybenzamide [smolecule.com]

- 12. youtube.com [youtube.com]

- 13. chem.ws [chem.ws]

- 14. Khan Academy [khanacademy.org]

- 15. youtube.com [youtube.com]

- 16. quora.com [quora.com]

- 17. m.youtube.com [m.youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. bioassaysys.com [bioassaysys.com]

- 22. al-kindipublisher.com [al-kindipublisher.com]

Introduction: Navigating the Complexities of a Key Building Block

An In-depth Technical Guide to the Safe Handling of 2,4-Dibromo-6-fluorobenzamide

This compound is a polyhalogenated aromatic compound that serves as a critical building block in modern medicinal chemistry and drug discovery.[1] Its unique substitution pattern—featuring two bromine atoms and a fluorine atom on the benzamide core—creates a distinct electronic landscape that influences its reactivity and potential for molecular interactions.[1] Halogenated benzamides have been instrumental in drug development, offering a strategic approach to enhance metabolic stability and modulate pharmacokinetic profiles.[1] The incorporation of fluorine, in particular, can significantly affect properties like lipophilicity, binding affinity, and metabolic stability.[2]

This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, scientists, and drug development professionals who work with this and similar halogenated compounds. The protocols herein are built on a foundation of causality, aiming not just to list procedures but to explain the scientific reasoning behind them, ensuring a self-validating system of safety and best practices.

Section 1: Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the first line of defense in ensuring laboratory safety. The data for this compound (CAS No. 904285-17-2) are summarized below.

| Property | Value | Source |

| CAS Number | 904285-17-2 | [3][4][5][6] |

| Molecular Formula | C₇H₄Br₂FNO | [4][5] |

| Molecular Weight | 296.92 g/mol | [4][5] |

| Predicted Boiling Point | 269.7 ± 40.0 °C | [4][7] |

| Predicted Density | 2.051 ± 0.06 g/cm³ | [4][7] |

| Storage Temperature | Room Temperature | [4][5][7] |

| Predicted pKa | 14.34 ± 0.50 | [4][7] |

Section 2: Hazard Identification and Risk Assessment

As a member of the halogenated aromatic hydrocarbon family, this compound requires careful handling due to its potential health hazards.[8] The GHS precautionary statements for this compound indicate it may be harmful if swallowed and causes eye irritation.[4][7] Structurally similar compounds are known to cause skin and respiratory irritation.[9][10]

A systematic risk assessment is mandatory before any experimental work begins. This process involves identifying potential hazards, evaluating the risks, and implementing control measures to mitigate them.

Caption: A workflow for assessing and mitigating risks associated with this compound.

Section 3: Mandatory Safety and Handling Protocols

Adherence to stringent safety protocols is non-negotiable when handling halogenated aromatic compounds.[11] The following measures are based on established best practices to minimize exposure and ensure a safe laboratory environment.

Engineering Controls: The Primary Barrier

All work involving this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[11] This is the most critical engineering control, as it protects the user from inhaling fine powders or vapors and contains any potential spills. Ensure the fume hood has adequate airflow before beginning any work.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential to prevent dermal, ocular, and respiratory exposure.[11] The minimum required PPE is outlined below.

| Protection Type | Specification | Rationale |

| Eye & Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[11] |

| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[11] |

| Respiratory | Use within a chemical fume hood is the primary control. A NIOSH-approved respirator with organic vapor cartridges may be required if ventilation is inadequate. | Mitigates the risk of inhaling airborne particulates.[11] |

Step-by-Step Handling Protocol

-

Preparation:

-

Verify the functionality of the chemical fume hood and ensure the work area is clean and uncluttered.[11]

-

Assemble all necessary equipment (spatulas, glassware, weighing paper) and reagents within the fume hood.

-

Don all required PPE as specified in the table above.

-

-

Aliquotting the Compound:

-

Carefully open the container inside the fume hood to avoid generating dust.

-

Use a dedicated spatula to weigh the desired amount of this compound onto weighing paper or directly into a tared vessel.

-

Handle the solid gently to minimize the creation of airborne dust.[12]

-

-

Experimental Use:

-

Post-Handling Cleanup:

-

Decontaminate spatulas and any non-disposable equipment with an appropriate solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[11]

-

Wipe down the work surface within the fume hood.

-

Carefully remove gloves and wash hands thoroughly with soap and water after handling is complete.[12][13]

-

Section 4: Storage and Disposal

Proper storage and disposal are critical for maintaining laboratory safety and environmental protection.

Storage Requirements

-

Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][13][14]

-

Location: Keep in the original container, clearly labeled.[12] Store away from incompatible materials, particularly strong oxidizing agents, and foodstuffs.[13][14]

-

Stability: The compound is stable under normal storage and handling conditions.[13]

Disposal of Halogenated Waste

The disposal of halogenated compounds is strictly regulated to prevent environmental contamination.[11][15]

-

Segregation: Halogenated organic waste must be collected in a separate, dedicated waste container from non-halogenated waste.[11] This is a critical step, as mixing waste streams can complicate the disposal process and increase costs.

-

Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste" and a full list of its chemical contents.[11]

-

Procedure: Collect all waste materials, including residual solids, solutions, and solvent rinsates from cleaning glassware, in the designated halogenated waste container.[11]

-

Final Disposal: Follow your institution's specific hazardous waste disposal procedures. Typically, this involves collection by a licensed hazardous waste management company for disposal via methods such as high-temperature incineration equipped with emission control systems.[16]

Caption: A procedural flowchart for the safe disposal of this compound waste.

Section 5: Emergency First-Aid Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][17][18]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[14][17][18]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][17][18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[17]

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. Its potential, however, is matched by its potential hazards. By approaching its use with a mindset grounded in scientific risk assessment, rigorous adherence to engineering controls, and meticulous handling and disposal protocols, researchers can safely harness its synthetic utility. This guide serves as a foundational document to be integrated into your laboratory's specific Standard Operating Procedures (SOPs), ensuring a culture of safety and scientific excellence.

References

- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.

- Smolecule. (n.d.). Buy 2,4-Dibromo-6-fluoro-N-methoxybenzamide.

- Matrix Scientific. (n.d.). 904285-17-2 Cas No. | this compound.

- ChemicalBook. (n.d.). BenzaMide, 2,4-dibroMo-6-fluoro- | 904285-17-2.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:904285-17-2.

- BLD Pharm. (n.d.). 904285-17-2|this compound.

- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?

- EPA NEPAL. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - BenzaMide, 2,4-dibroMo-6-fluoro.

- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Hydrocarbons, Halogenated Aromatic.

- Apollo Scientific. (2022, May 18). 2-Bromo-6-fluorobenzamide Safety Data Sheet.

- Synquest Labs. (n.d.). 2,4-Dibromo-6-fluorophenol Safety Data Sheet.

- SynQuest Laboratories, Inc. (n.d.). 2,4-Dibromo-6-fluorobenzoic acid Safety Data Sheet.

- PubChem. (n.d.). 2,4-Dibromo-6-fluorobenzaldehyde.

- EPA. (2024, June 7). Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment.

- ChemicalBook. (n.d.). BenzaMide, 2,4-dibroMo-6-fluoro- | 904285-17-2.

- National Institutes of Health. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.

Sources

- 1. Buy 2,4-Dibromo-6-fluoro-N-methoxybenzamide [smolecule.com]

- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 904285-17-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. BenzaMide, 2,4-dibroMo-6-fluoro- | 904285-17-2 [amp.chemicalbook.com]

- 5. This compound - CAS:904285-17-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. 904285-17-2|this compound|BLD Pharm [bldpharm.com]

- 7. BenzaMide, 2,4-dibroMo-6-fluoro- | 904285-17-2 [chemicalbook.com]

- 8. iloencyclopaedia.org [iloencyclopaedia.org]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 2,4-Dibromo-6-fluorobenzaldehyde | C7H3Br2FO | CID 2773967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. synquestlabs.com [synquestlabs.com]

- 14. fishersci.com [fishersci.com]